molecular formula C7H6N4S B088019 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol CAS No. 14910-06-6

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

Cat. No.: B088019
CAS No.: 14910-06-6
M. Wt: 178.22 g/mol
InChI Key: PBTAXYKMCKLQSM-UHFFFAOYSA-N
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Description

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a pyridyl group attached to a triazole ring with a thiol group

Scientific Research Applications

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic, optical, or catalytic properties.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

There are ongoing studies on the potential applications of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol and related compounds. For instance, a study has discovered neuroprotective agents based on a 5-(4-pyridinyl)-1,2,4-triazole scaffold . Another study discusses the synthesis, characterization, in silico ADME studies, and in vitro antimycobacterial evaluation and cytotoxicity of hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide to form the intermediate, which then undergoes cyclization to yield the desired triazole-thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the pyridyl group.

    Substitution: The hydrogen atoms on the triazole ring or the pyridyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole and pyridyl derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The pyridyl and triazole rings can engage in π-π stacking interactions and hydrogen bonding with nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Pyridyl)-1H-1,2,4-triazole: Lacks the thiol group, which affects its reactivity and applications.

    4-(1H-1,2,4-Triazol-3-yl)pyridine: Similar structure but different positioning of the triazole and pyridyl groups.

    1,2,4-Triazole-3-thiol: Lacks the pyridyl group, resulting in different chemical properties and applications.

Uniqueness

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is unique due to the presence of both the pyridyl and thiol groups, which confer distinct reactivity and the ability to form diverse chemical interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTAXYKMCKLQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163781
Record name 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-
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Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477-24-3, 14910-06-6
Record name 5-(Pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-
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Record name 1477-24-3
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Record name 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-
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Record name 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
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Record name 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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